molecular formula C20H17N3O3 B11564679 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11564679
M. Wt: 347.4 g/mol
InChI Key: MCWZGKZKLXYNCG-FYJGNVAPSA-N
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Description

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazinecarbonyl group, and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE typically involves the condensation of 3-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with naphthalene-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C20H17N3O3/c1-26-18-8-4-5-14(11-18)13-21-23-20(25)19(24)22-17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

MCWZGKZKLXYNCG-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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